

Application Note: Analysis of N-Ethylbuphedrone by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *N-Ethylbuphedrone*

Cat. No.: *B3339934*

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Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of **N-Ethylbuphedrone** (NEB), a synthetic cathinone, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are applicable for the analysis of NEB in seized materials and biological matrices. This document includes comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

N-Ethylbuphedrone (NEB), with the chemical name 2-(ethylamino)-1-phenylbutan-1-one, is a psychoactive substance belonging to the synthetic cathinone class.^[1] As a controlled substance in many jurisdictions, its accurate and reliable identification is crucial for forensic laboratories, clinical toxicology, and in the field of drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of synthetic cathinones due to its high chromatographic resolution and sensitive mass detection.^[2] This application note details a standard GC-MS method for the analysis of **N-Ethylbuphedrone**.

Chemical Information

Property	Value
IUPAC Name	2-(ethylamino)-1-phenylbutan-1-one[1][3]
Synonyms	NEB, 2-(Ethylamino)-1-phenyl-1-butanone
Molecular Formula	C ₁₂ H ₁₇ NO[1][3]
Molar Mass	191.27 g/mol [1][3]
CAS Number	1354631-28-9[1][3]

Experimental Protocols

Sample Preparation

The following are generalized sample preparation protocols. Researchers should validate the methods for their specific matrix and analytical instrumentation.

1.1. Solid Samples (e.g., powders, tablets)

- Accurately weigh approximately 10 mg of the homogenized sample.
- Dissolve the sample in 10 mL of methanol to create a 1 mg/mL stock solution.
- Vortex the solution for 1 minute to ensure complete dissolution.
- Perform serial dilutions with methanol to achieve a working concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
- Filter the final solution through a 0.22 µm syringe filter before injection.

1.2. Biological Samples (e.g., Urine, Blood/Plasma)

A liquid-liquid extraction (LLE) protocol is described below. Alternatively, solid-phase extraction (SPE) can be employed.

- To 1 mL of the biological sample (urine or plasma), add an appropriate internal standard (e.g., deuterated analog).

- Add 1 mL of a suitable basic buffer (e.g., pH 9-10 carbonate buffer) to basify the sample.
- Add 5 mL of an organic extraction solvent (e.g., ethyl acetate, hexane, or a mixture thereof).
- Vortex the mixture for 5 minutes.
- Centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Carefully transfer the upper organic layer to a clean glass tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
- Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate or methanol).
- The sample is now ready for GC-MS analysis. For some applications, derivatization with an agent like trifluoroacetic anhydride (TFAA) may be performed to improve chromatographic properties, though it is not always necessary for cathinones.^[4]

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of **N-Ethylbuphedrone**. These should be optimized for the specific instrument in use.

Parameter	Value
Gas Chromatograph	Agilent 7890B GC System or equivalent
Mass Spectrometer	Agilent 5977A MSD or equivalent
GC Column	HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 μ m film thickness
Injector Temperature	250 °C
Injection Mode	Splitless
Injection Volume	1 μ L
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Temperature Program	Initial temperature of 80°C, hold for 1 min, then ramp at 15°C/min to 280°C, hold for 5 min.
Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	40-550 amu
Acquisition Mode	Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Mass Spectral Data

The mass spectrum of **N-Ethylbuphedrone** is characterized by specific fragmentation patterns. Under electron ionization, synthetic cathinones typically undergo α -cleavage, resulting in the formation of a stable iminium ion, which is often the base peak. For **N-Ethylbuphedrone**, the α -cleavage results in the formation of the $[\text{CH}(\text{CH}_2\text{CH}_3)\text{N}(\text{H})\text{CH}_2\text{CH}_3]^+$ ion.

Table 1: Characteristic Mass Fragments of **N-Ethylbuphedrone**

Mass-to-Charge Ratio (m/z)	Relative Abundance	Proposed Fragment Ion
86	100% (Base Peak)	[C ₅ H ₁₂ N] ⁺
77	High	[C ₆ H ₅] ⁺
58	High	[C ₃ H ₈ N] ⁺
105	Moderate	[C ₇ H ₅ O] ⁺
51	Moderate	[C ₄ H ₃] ⁺
191	Low	[M] ⁺ (Molecular Ion)

Note: Relative abundances are approximate and can vary between instruments. The data is compiled from the NIST Mass Spectrometry Data Center.[3]

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a series of standards of known concentrations. The method should be validated according to established guidelines to determine the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. While specific validated quantitative data for **N-Ethylbuphedrone** is not widely published in a consolidated format, studies on similar synthetic cathinones provide an expected range for these parameters.

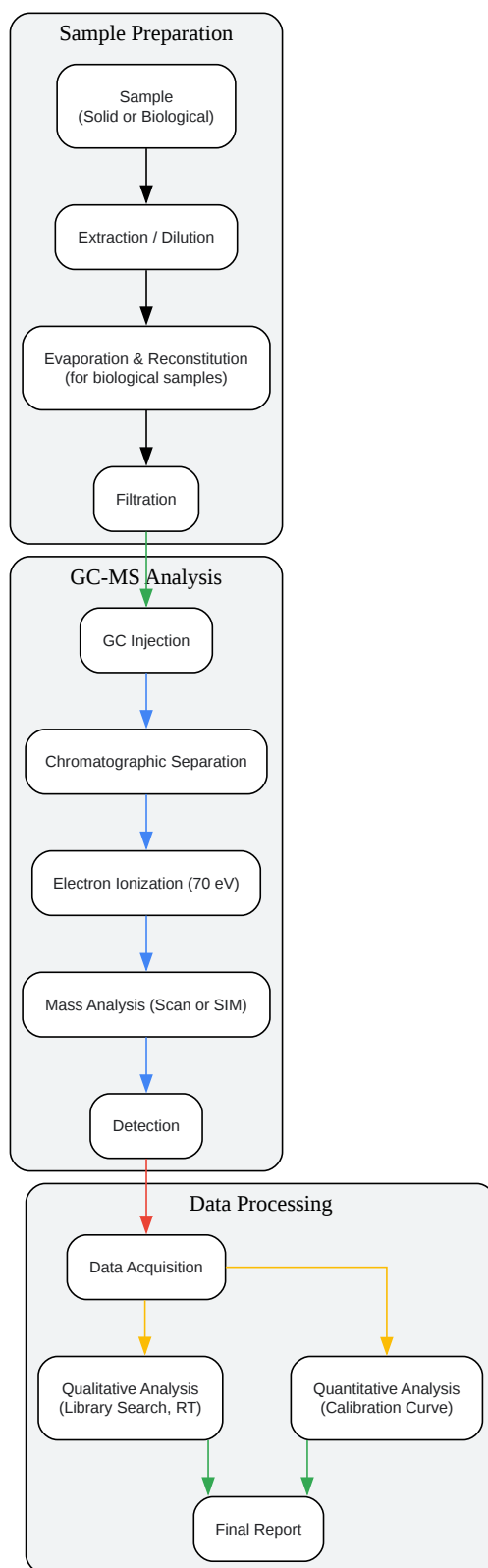
Table 2: Typical Method Validation Parameters for Synthetic Cathinones by GC-MS

Parameter	Typical Range
Linearity (r ²)	> 0.99
LOD	0.1 - 10 ng/mL
LOQ	0.5 - 25 ng/mL
Intra-day Precision (%RSD)	< 15%
Inter-day Precision (%RSD)	< 15%
Accuracy (% Recovery)	85 - 115%

Note: These values are indicative and should be established for each specific assay.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
[\[9\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **N-Ethylbuphedrone**.



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Caption: Workflow for GC-MS analysis of **N-Ethylbuphedrone**.

Conclusion

The GC-MS method described in this application note provides a reliable and robust approach for the identification and quantification of **N-Ethylbuphedrone**. The detailed protocols for sample preparation and instrument parameters serve as a valuable resource for researchers, scientists, and drug development professionals. Adherence to proper method validation procedures is essential to ensure the accuracy and reliability of the analytical results.

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